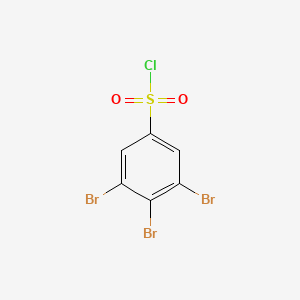
3,4,5-Tribromobenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3,4,5-Tribromobenzene-1-sulfonyl chloride, also known as a brominated aryl sulfonyl chloride, is a chemical compound with the molecular formula C6H2Br3ClO2S . It is a member of the benzene sulfonamide family.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three bromine atoms and one sulfonyl chloride group . The molecular weight is 413.31 .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkane- and Arylsulfonyl Chlorides
Sulfonyl chlorides like 3,4,5-tribromobenzene-1-sulfonyl chloride are pivotal in producing a range of chemicals, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. They are synthesized through various methods, including reactions with sulfuryl halides, oxidative chlorination, and others. This synthesis is notable for its broad functional group tolerance and its role in the generation of several chemical products (Lezina, Rubtsova, & Kuchin, 2011).
Synthesis of 1,2,4-Triazole Derivatives
The compound is used as a precursor in synthesizing biologically active heterocycles like 1,2,4-triazole derivatives. These compounds show promising antibacterial properties and potential as surface-active agents, indicating a significant role in the development of new therapeutic agents (El-Sayed, 2006).
Generation of Trifluoromethyl Thiolsulphonates
This compound is involved in the novel synthesis of trifluoromethyl thiolsulphonates. This process is important for its broad functional group tolerance and efficiency in producing various trifluoromethyl thiolsulphonates (Li, Qiu, Wang, & Sheng, 2017).
Anticancer Studies
It is used in the synthesis of new mercurated and tellurated sulpha compounds. These compounds have been tested for cytotoxicity against human cancer cell lines, showing that some of the synthesized compounds are effective, particularly against prostate and bladder cancer cells (Alharis, Al-Asadi, & Hassan, 2021).
Catalytic Decarboxylative Radical Sulfonylation
The compound is used in the synthesis of sulfones, which are key structural motifs in pharmaceuticals and agrochemicals. This synthesis process involves radical C(sp3)-sulfonylation, a critical method for creating complex natural products and bioactive pharmaceuticals, and improving the synthesis of certain drugs (He, Chen, Zhang, Li, Chen, Xiao, Liu, & Li, 2020).
Synthesis of β3 Adrenergic Receptor Agonist
It is also a key intermediate in synthesizing a β3 adrenergic receptor agonist. The synthesis involves assembling the triaryl segment of this sulfonyl chloride, which is crucial in pharmaceutical development (Ikemoto, Liu, Brands, Mcnamara, & Reider, 2003).
Eigenschaften
IUPAC Name |
3,4,5-tribromobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3ClO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHCMIBKUDFFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)
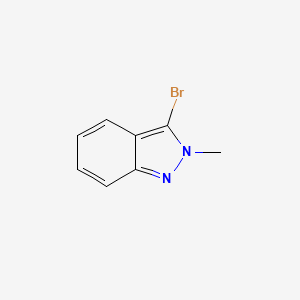
![Tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate oxalate](/img/structure/B1449882.png)



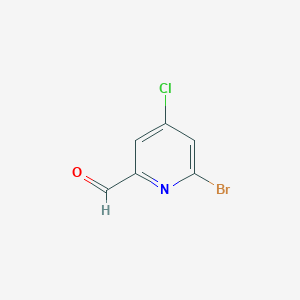
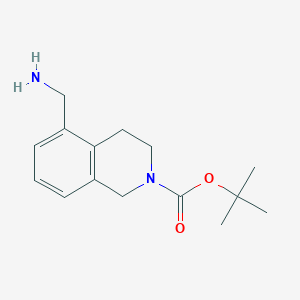

![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)

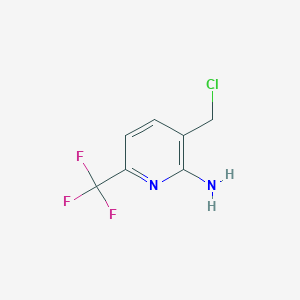
![6-Boc-1-amino-6-azaspiro[3.5]nonane](/img/structure/B1449900.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)